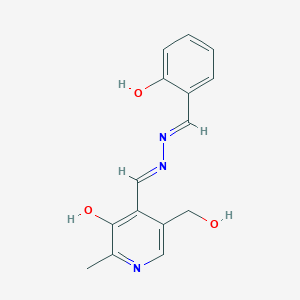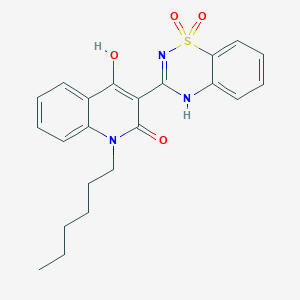![molecular formula C17H23ClN2O3S B6100403 3-{1-[(2-chlorophenyl)sulfonyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B6100403.png)
3-{1-[(2-chlorophenyl)sulfonyl]-4-piperidinyl}-N-cyclopropylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(2-chlorophenyl)sulfonyl]-4-piperidinyl}-N-cyclopropylpropanamide, also known as CSP-1103, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
3-{1-[(2-chlorophenyl)sulfonyl]-4-piperidinyl}-N-cyclopropylpropanamide is a selective antagonist of the sigma-1 receptor, a protein located in the endoplasmic reticulum of cells. The sigma-1 receptor is involved in various cellular processes such as calcium signaling, protein folding, and neuroprotection. By blocking the sigma-1 receptor, this compound may modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic effects in animal models of acute and chronic pain, with no evidence of tolerance or dependence. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, this compound has been investigated for its neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of 3-{1-[(2-chlorophenyl)sulfonyl]-4-piperidinyl}-N-cyclopropylpropanamide is its selectivity for the sigma-1 receptor, which allows for more specific targeting of cellular processes. However, one limitation is the lack of human clinical trials, which limits its potential therapeutic applications.
Future Directions
There are several future directions for 3-{1-[(2-chlorophenyl)sulfonyl]-4-piperidinyl}-N-cyclopropylpropanamide research. One area of interest is its potential as a treatment for substance use disorders, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its neuroprotective effects, which may have implications for the treatment of ischemic stroke and traumatic brain injury. In addition, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Synthesis Methods
3-{1-[(2-chlorophenyl)sulfonyl]-4-piperidinyl}-N-cyclopropylpropanamide can be synthesized using a multi-step process starting with the reaction of 2-chlorobenzenesulfonyl chloride and piperidine to form 1-(2-chlorobenzenesulfonyl)piperidine. This intermediate is then reacted with cyclopropylamine to form this compound.
Scientific Research Applications
3-{1-[(2-chlorophenyl)sulfonyl]-4-piperidinyl}-N-cyclopropylpropanamide has been studied for its potential therapeutic applications in various areas such as pain management, addiction treatment, and neuroprotection. It has been shown to have analgesic effects in animal models of acute and chronic pain, and may be a potential alternative to traditional opioid analgesics. This compound has also been studied for its ability to reduce drug-seeking behavior in animal models of addiction, suggesting it may have potential as a treatment for substance use disorders. In addition, this compound has been investigated for its neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
properties
IUPAC Name |
3-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]-N-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3S/c18-15-3-1-2-4-16(15)24(22,23)20-11-9-13(10-12-20)5-8-17(21)19-14-6-7-14/h1-4,13-14H,5-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSRGWHDSIOLGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(acetylamino)-N-[(benzylamino)carbonyl]butanamide](/img/structure/B6100330.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6100343.png)

![5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride](/img/structure/B6100347.png)
![N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6100351.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-(3-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6100359.png)
![[1-(9H-fluoren-2-ylmethyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6100362.png)
![2-(1-{3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B6100369.png)

![2-amino-5-hydroxy-4-(2-methoxyphenyl)-10-methyl-8-oxo-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B6100386.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B6100390.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{[(4-iodophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B6100414.png)
![4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-2-piperazinone](/img/structure/B6100434.png)